molecular formula C7H10N2O2S B13298109 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13298109
M. Wt: 186.23 g/mol
InChI Key: PVLDBOTUBKXRFA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethanethiol with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazole ring can interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl diphenylborinate
  • Pyrrolidine derivatives
  • Imidazole derivatives

Uniqueness

2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)9-5(12-4)2-3-8/h2-3,8H2,1H3,(H,10,11)

InChI Key

PVLDBOTUBKXRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CCN)C(=O)O

Origin of Product

United States

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